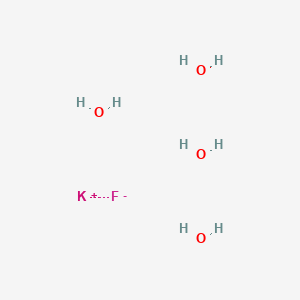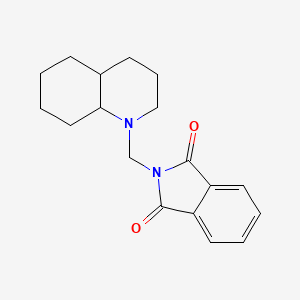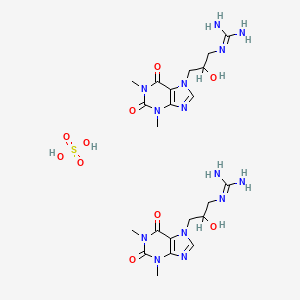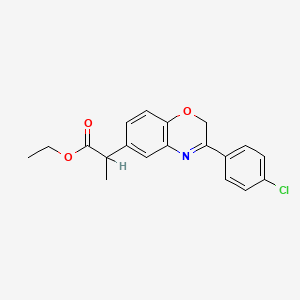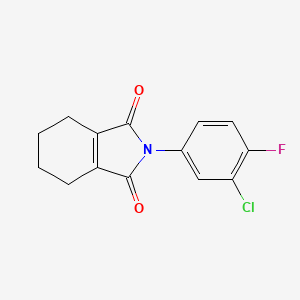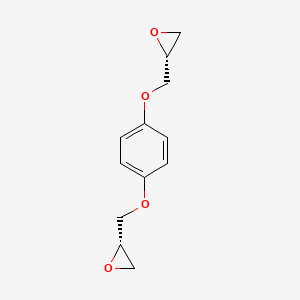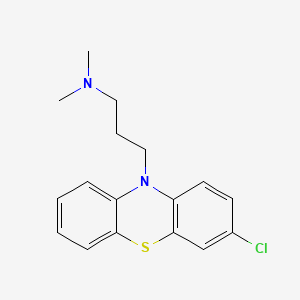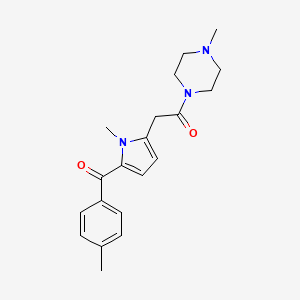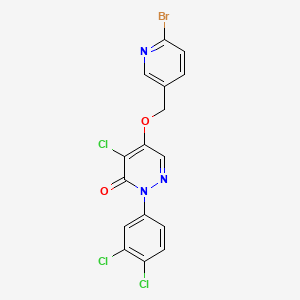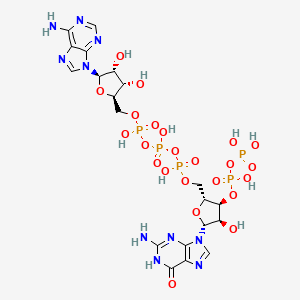
Apppgpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apppgpp, also known as guanosine tetraphosphate, is a regulatory nucleotide involved in the stringent response in bacteria. This compound plays a crucial role in the adaptation of bacterial cells to various stress conditions, such as nutrient deprivation and oxidative stress. It is part of a family of adenylylated nucleotides that act as alarmones, signaling the onset of metabolic stresses and helping to rebalance the cellular economy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Apppgpp can be synthesized through enzymatic reactions involving aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenylylated nucleotides, including this compound, in response to oxidative stress. The synthesis involves the reaction of guanosine triphosphate (GTP) with adenosine triphosphate (ATP) under specific conditions that favor the formation of the tetraphosphate linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant bacterial strains engineered to overproduce the compound. These strains are cultivated under controlled conditions that induce oxidative stress, leading to the accumulation of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Apppgpp undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce guanosine triphosphate and adenosine diphosphate.
Substitution: this compound can participate in substitution reactions where one of its phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, t-butyl hydroperoxide, and cadmium chloride are commonly used to induce the synthesis of this compound.
Enzymes: Aminoacyl-tRNA synthetases are crucial for the enzymatic synthesis of this compound.
Major Products
The major products formed from the reactions involving this compound include guanosine triphosphate, adenosine diphosphate, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Apppgpp has a wide range of applications in scientific research:
Mécanisme D'action
Apppgpp exerts its effects by binding to RNA polymerase and altering its activity. This binding leads to changes in gene expression, particularly the downregulation of genes involved in ribosomal RNA synthesis and the upregulation of stress response genes. The molecular targets of this compound include various transcription factors and enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
AppppA: Another adenylylated nucleotide involved in the response to oxidative stress.
AppppG: Similar to Apppgpp but with a different nucleotide sequence.
Uniqueness
This compound is unique in its ability to specifically signal oxidative damage to amino acid biosynthesis pathways. Unlike other adenylylated nucleotides, this compound has a distinct role in regulating the stringent response under oxidative stress conditions .
Propriétés
Numéro CAS |
56878-12-7 |
|---|---|
Formule moléculaire |
C20H29N10O23P5 |
Poids moléculaire |
932.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
Clé InChI |
HQZOFIHWGCDEHX-INFSMZHSSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


